molecular formula C7H11Cl2FN2 B15310244 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride

Cat. No.: B15310244
M. Wt: 213.08 g/mol
InChI Key: LEHISWJANWWOKE-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2 and a molecular weight of 213.1 g/mol. This compound is known for its various applications in scientific experiments and potential implications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride may involve large-scale chemical reactors where the raw materials are processed under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzene derivatives, while reduction may produce amine-substituted compounds .

Scientific Research Applications

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methylbenzene-1,2-diamine: A closely related compound without the dihydrochloride group.

    5-Methylbenzene-1,2-diamine: Lacks the fluorine atom.

    3-Fluorobenzene-1,2-diamine: Lacks the methyl group.

Uniqueness

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical properties and reactivity. These functional groups can enhance the compound’s stability, solubility, and potential interactions with biological targets.

Properties

Molecular Formula

C7H11Cl2FN2

Molecular Weight

213.08 g/mol

IUPAC Name

3-fluoro-5-methylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H9FN2.2ClH/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,9-10H2,1H3;2*1H

InChI Key

LEHISWJANWWOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)N.Cl.Cl

Origin of Product

United States

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